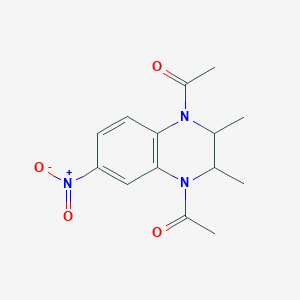![molecular formula C19H16N6O2S B2516590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396809-89-4](/img/structure/B2516590.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les systèmes donneur-accepteur (D-A) à base de BTZ ont été largement étudiés pour une utilisation dans le photovoltaïque. Le motif BTZ sert de groupe fortement accepteur d'électrons, contribuant à une séparation et un transport de charge efficaces dans les cellules solaires organiques .
- En bio-imagerie, les sondes à base de BTZ ont été utilisées pour visualiser les gouttelettes lipidiques, les mitochondries et les membranes plasmiques . Leur forte émission de fluorescence en fait des outils précieux pour l'imagerie cellulaire.
- La catalyse photoredox, qui utilise la lumière comme réactif « sans trace », a gagné en importance. Les organophotocatalyseurs à base de BTZ pourraient servir d'alternatives durables aux catalyseurs à base de métaux précieux .
- Les dérivés de thiadiazole, y compris le BTZ, jouent un rôle important dans les études d'accostage moléculaire. La prédiction des énergies de liaison et des interactions avec les cibles biologiques aide à la découverte et à la conception de médicaments .
- Un accepteur d'électrons minimal à base de BTZ, le 4,7-bis(5-bromothiophène-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), a été utilisé comme deuxième matériau accepteur dans les PSC ternaires .
- Les chercheurs ont conçu un nouveau composé organique amphiphile basé sur la structure BTZ. Ce composé, connu sous le nom d'ADB, présente une charge positive et des propriétés de double ciblage pour les lysosomes et les mitochondries .
Photovoltaïque et cellules solaires organiques
Capteurs fluorescents et sondes de bio-imagerie
Photocatalyse et chimie durable
Découverte de médicaments et études d'accostage moléculaire
Cellules solaires organiques ternaires (PSC)
Photosensibilisateurs à double ciblage pour la photothérapie dynamique (PDT) du cancer
Mécanisme D'action
Target of Action
Compounds with a benzo[c][1,2,5]thiadiazole core have been evaluated for their activin receptor-like kinase 5 (ALK5) activities . ALK5 is a type of protein kinase that plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.
Pharmacokinetics
The benzo[c][1,2,5]thiadiazol-5-ylmethanol, a related compound, is a light-yellow to yellow powder or crystals, stored in a dry environment at 2-8°c . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a benzo[c][1,2,5]thiadiazole core have been reported to exhibit aggregated-induced emission (aie) properties and behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .
Action Environment
The storage conditions of related compounds suggest that temperature and humidity might affect its stability .
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)14-12-20-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWATIFMHABSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2516509.png)
![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)



![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)


![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2516528.png)
![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
